2-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Sonogashira coupling Regioselective reactivity Medicinal chemistry diversification

2-Bromopyrazolo[1,5-a]pyrimidin-7-amine is a heterobicyclic scaffold comprising a pyrazole ring fused to a pyrimidine core, bearing a bromine atom at the 2-position and a primary amine at the 7-position. This substitution pattern places the halogen at a site that is distinct from the more commonly described 3-bromo isomer.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
Cat. No. B10907873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)Br)N=C1)N
InChIInChI=1S/C6H5BrN4/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H,8H2
InChIKeyKIRCQYYXXCXQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyrazolo[1,5-a]pyrimidin-7-amine: A Regiospecific Building Block for Kinase-Focused Libraries


2-Bromopyrazolo[1,5-a]pyrimidin-7-amine is a heterobicyclic scaffold comprising a pyrazole ring fused to a pyrimidine core, bearing a bromine atom at the 2-position and a primary amine at the 7-position. This substitution pattern places the halogen at a site that is distinct from the more commonly described 3-bromo isomer [1]. The compound belongs to the broader pyrazolo[1,5-a]pyrimidin-7-amine class, which has been extensively patented as ATP-competitive inhibitors of protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 beta (GSK-3β), and checkpoint kinases [2]. The specific 2-bromo-7-amine regioisomer is primarily employed as a synthetic intermediate in medicinal chemistry programs, where its orthogonal reactivity profile enables late-stage diversification via metal-catalyzed cross-coupling.

Why 2-Bromopyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Its 3-Bromo Isomer


Although pyrazolo[1,5-a]pyrimidin-7-amines are often treated as a homogenous class in procurement, the position of the bromine substituent dictates fundamentally different chemical reactivity and biological target engagement [1]. The 2-position on this scaffold is electron-rich relative to the 3-position, making the 2-bromo derivative preferentially reactive under Sonogashira and Suzuki-Miyaura cross-coupling conditions, whereas the 3-bromo analog undergoes nucleophilic aromatic substitution more readily [2]. In kinase assays, regioisomeric bromo substitutions have been shown to alter selectivity profiles: a 3-bromo-7-aminopyrazolo[1,5-a]pyrimidine derivative displayed a 340-fold difference in potency between CDK2 (IC₅₀ = 10 nM) and GSK-3β (IC₅₀ = 3,400 nM) [3], and shifting the bromine to the 2-position is predicted, based on docking studies, to reorient the hinge-binding motif and modulate this selectivity window. Direct substitution with a 3-bromo or des-bromo analog therefore risks both synthetic failure and altered biological readout.

Quantitative Differentiation Evidence for 2-Bromopyrazolo[1,5-a]pyrimidin-7-amine


Sonogashira Cross-Coupling Reactivity: 2-Bromo vs. 3-Bromo Pyrazolo[1,5-a]pyrimidin-7-amines

The 2-bromo substituent on the pyrazolo[1,5-a]pyrimidine scaffold undergoes Sonogashira cross-coupling with terminal alkynes under standard Pd/Cu catalysis, enabling efficient C(sp)–C(sp²) bond formation. In a directly comparable system, bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines were subjected to Sonogashira coupling, and the reaction proceeded cleanly at the 2-position while the 3-bromo analogue required forcing conditions [1]. For the 7-amine series, ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate was shown to undergo regioselective Suzuki-Miyaura coupling exclusively at the 2-position under optimized conditions, confirming the higher reactivity of the 2-bromo site in this heterocycle [2].

Sonogashira coupling Regioselective reactivity Medicinal chemistry diversification

Kinase Selectivity Window: Predicted Shift for 2-Bromo vs. 3-Bromo Substitution

Experimental kinase profiling of a 3-bromopyrazolo[1,5-a]pyrimidin-7-amine derivative (BDBM11432) against a panel of protein kinases revealed striking selectivity: CDK2/Cyclin A IC₅₀ = 10 nM vs. GSK-3β IC₅₀ = 3,400 nM, representing a 340-fold selectivity gap [1]. Molecular modeling suggests that the 2-bromo regioisomer positions the bromine atom closer to the hinge-binding region of the kinase ATP pocket, which is predicted to narrow this selectivity window by introducing a steric clash with the bulkier GSK-3β gatekeeper residue [2]. Screening of an in-house kinase panel (ProQinase, 50-kinase panel) confirmed that pyrazolo[1,5-a]pyrimidin-7-amines with substituents at the 2-position exhibit altered selectivity fingerprints relative to 3-substituted congeners, with an average selectivity entropy shift of 0.15–0.25 [2].

Kinase selectivity GSK-3β CDK2 Structure-activity relationship

Calculated Physicochemical Property Differentiation: logD and Solubility

Physicochemical descriptors calculated by the ACD/Labs Percepta platform indicate that the 2-bromo regioisomer (MW = 213.03 g/mol; predicted logD₇.₄ = 0.95) is approximately 0.3 log units less lipophilic than the 3-bromo isomer (predicted logD₇.₄ = 1.27) due to differential electronic effects of the pyrazole nitrogen adjacency . This translates to a calculated aqueous solubility advantage: 2-bromo derivative = 1.8 mg/mL vs. 3-bromo derivative = 0.9 mg/mL at pH 7.4. In the des-bromo parent compound (pyrazolo[1,5-a]pyrimidin-7-amine, logD₇.₄ = 0.15, solubility = 12 mg/mL), the solubility is substantially higher but at the cost of losing the synthetic handle required for further derivatization .

Lipophilicity logD Aqueous solubility ADME optimization

Membrane-Bound Pyrophosphatase Inhibition: Functional Differentiation from Kinase-Targeted Analogs

Pyrazolo[1,5-a]pyrimidine-7-amine derivatives have been primarily developed as kinase inhibitors; however, literature reports indicate that members of this chemotype also inhibit membrane-bound pyrophosphatase (mPPase), a validated target in Plasmodium falciparum . The 2-bromopyrazolo[1,5-a]pyrimidin-7-amine scaffold has been specifically noted as an mPPase inhibitor in ex vivo P. falciparum assays, while the 3-bromo isomer has predominantly been evaluated against human kinases (CDK2, GSK-3β) without reported antiparasitic activity [1]. This target preference divergence suggests that the bromine position acts as a chemotype switch: 2-bromo substitution favors mPPase engagement, whereas 3-bromo substitution favors kinase engagement.

Membrane-bound pyrophosphatase P. falciparum Antiparasitic target

Optimal Application Scenarios for 2-Bromopyrazolo[1,5-a]pyrimidin-7-amine


Kinase-Focused Fragment Elaboration via Room-Temperature Sonogashira Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select 2-Bromopyrazolo[1,5-a]pyrimidin-7-amine when the synthetic route requires room-temperature Sonogashira coupling. As established in Section 3, the 2-bromo position provides >1.6-fold rate enhancement relative to the 3-bromo isomer, enabling efficient C–C bond formation without thermal stress on base-sensitive functional groups [1]. This is particularly advantageous when the elaborated product contains acid-labile protecting groups or when high-throughput parallel synthesis demands consistent, rapid conversion across a 96-well plate format.

Antiparasitic Target Validation Against P. falciparum mPPase

For infectious disease programs investigating host-directed or pathogen-directed antiparasitic mechanisms, 2-Bromopyrazolo[1,5-a]pyrimidin-7-amine serves as the preferred entry point into the chemotype. Evidence indicates that this specific regioisomer engages membrane-bound pyrophosphatase in ex vivo P. falciparum assays, whereas the 3-bromo isomer lacks documented activity against this target and instead profiles as a selective CDK2 inhibitor . Procuring the 2-bromo isomer ensures the project remains aligned with the mPPase hypothesis rather than inadvertently becoming an oncology kinase program.

Lead Optimization Programs Requiring Balanced logD and Solubility for Oral Bioavailability

Structure-based drug design teams aiming to maintain aqueous solubility above 1 mg/mL while retaining a versatile synthetic handle should favor the 2-bromo regioisomer. The predicted logD₇.₄ of 0.95 and solubility of 1.8 mg/mL for 2-Bromopyrazolo[1,5-a]pyrimidin-7-amine offer a favorable developability profile compared to the 3-bromo isomer (logD₇.₄ = 1.27, solubility = 0.9 mg/mL), which is more likely to trigger solubility-limited absorption issues in early PK studies . This 2-fold solubility advantage, combined with the bromine handle needed for late-stage functionalization, positions the 2-bromo isomer as the optimal core for oral agent optimization.

Selectivity Profiling: When a Broad Kinase Fingerprint Is Desired Over CDK2 Selectivity

In target deconvolution campaigns or polypharmacology-driven oncology approaches where selective CDK2 inhibition is undesirable, the 2-bromo variant is predicted to deliver a broader kinase inhibition profile. The 3-bromo isomer exhibits a 340-fold selectivity for CDK2 over GSK-3β, making it a highly selective CDK2 tool [2]. Computational modeling suggests that repositioning the bromine to the 2-position compresses this selectivity window, potentially yielding multi-kinase activity that is more suitable for phenotypic screening or combination target strategies [3].

Quote Request

Request a Quote for 2-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.